molecular formula C11H22N2O3 B3015093 tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate CAS No. 2171290-59-6

tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate

Cat. No.: B3015093
CAS No.: 2171290-59-6
M. Wt: 230.308
InChI Key: UZCQJAUQLJDJRV-IUCAKERBSA-N
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Description

tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery. This compound features a carbamate-protected amine, a functional group known for its superior proteolytic and metabolic stability compared to amides, which can enhance the pharmacokinetic properties of potential therapeutic agents . The carbamate group serves as a versatile structural motif and is a common feature in many approved drugs, including protease inhibitors, chemotherapeutic agents, and treatments for neurodegenerative diseases . The specific (2S,4S) stereochemistry of the methoxypyrrolidine scaffold is critical for defining the compound's three-dimensional shape and its subsequent interactions with biological targets. This makes it a valuable chiral building block or intermediate for the synthesis of more complex, stereospecific molecules. Researchers may employ this compound in the development of novel pharmaceutical candidates, particularly where a defined stereocenter is required for optimal activity. The tert-butoxycarbonyl (Boc) protecting group is widely used to safeguard the primary amine during multi-step synthetic sequences and can be readily removed under mild acidic conditions . This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCQJAUQLJDJRV-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the carbamate group . The reaction is usually carried out in the presence of a catalyst, such as a metal-free condition, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the tert-butyl group, which enhances the reactivity of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, metal-free catalysts, and other oxidizing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted carbamates .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate has shown potential in medicinal chemistry, particularly for its role as an enzyme inhibitor.

Mechanisms of Action:

  • Enzyme Inhibition: The compound acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease (AD). By inhibiting these enzymes, the compound may help prevent the aggregation of amyloid-beta peptides (Aβ), which are toxic to neurons .
  • Cell Viability Enhancement: In vitro studies indicate that it improves cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective role against neurotoxicity associated with AD .
  • Antioxidant Effects: Although moderate, the compound exhibits some ability to reduce oxidative stress markers in cellular models.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations:

Synthetic Routes:

  • The synthesis typically involves the reaction of tert-butyl carbamate with suitable pyrrolidine derivatives under controlled conditions. One common method utilizes tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the carbamate group .

Reactivity:

  • It undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group enhances its reactivity .

Research has highlighted several biological activities associated with this compound:

Case Studies:

  • A study demonstrated that the compound inhibits β-secretase activity effectively at concentrations as low as 0.3 μM, indicating its potential use in developing therapeutics for AD .
  • Another investigation revealed that it could significantly reduce neuroinflammation markers in cellular models exposed to amyloid-beta aggregates .

Potential Therapeutic Applications

Given its biological activity, this compound is being explored for potential therapeutic applications beyond neurodegenerative diseases:

Antiviral Activity:

Recent studies have suggested that derivatives of this compound may act against viral proteases involved in coronavirus infections. For instance, modifications to similar compounds have shown promise as inhibitors of SARS-CoV-2 proteases .

Mechanism of Action

The mechanism of action of tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity . The presence of the tert-butyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituent Notable Properties
Target Compound N/A C₁₀H₂₀N₂O₃ ~216.28 Pyrrolidine 4-Methoxy Chiral, Boc-protected, moderate polarity
Fluorinated Analog 1807885-20-6 C₁₀H₁₉FN₂O₂ 218.27 Pyrrolidine 4-Fluoro Enhanced metabolic stability, electronegative
Pyridine Derivative (132) N/A C₁₁H₁₆N₂O₂ 208.26 Pyridine 4-Methyl High synthetic yield (93%), planar structure
Chloropyrimidine Derivative 849751-48-0 C₉H₁₂ClN₃O₂ 229.66 Pyrimidine 2-Chloro Halogenated heterocycle, versatile reactivity

Biological Activity

tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C13H23N2O3\text{C}_{13}\text{H}_{23}\text{N}_{2}\text{O}_{3}

This structure features a tert-butyl group, a pyrrolidine ring with a methoxy substituent, and a carbamate functional group. These structural elements contribute to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to neurodegenerative diseases. For instance, it acts as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer’s disease (AD) by preventing the aggregation of amyloid-beta peptides (Aβ) .
  • Cell Viability Enhancement : In vitro studies demonstrated that the compound improves cell viability in astrocytes exposed to Aβ 1-42. This suggests a protective role against neurotoxicity associated with AD .
  • Antioxidant Effects : Although the antioxidant activity was noted to be moderate, the compound showed some ability to reduce oxidative stress markers in cellular models .

Pharmacological Effects

The biological activity of this compound can be summarized in the following table:

Activity Effect IC50/Ki Values
β-secretase InhibitionPrevents Aβ aggregationIC50 = 15.4 nM
Acetylcholinesterase InhibitionReduces ACh breakdownKi = 0.17 μM
Cell Viability in AstrocytesEnhances survival under Aβ exposure100% viability at 100 μM
Oxidative Stress ReductionModerately reduces malondialdehyde levelsNot specified

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies on Neuroprotection : A study assessed the effect of this compound on astrocytes treated with Aβ 1-42. Results indicated that treatment with this compound significantly improved cell viability compared to untreated controls .
  • In Vivo Models : Research involving scopolamine-induced models of Alzheimer’s disease showed that while the compound exhibited some protective effects against oxidative stress and cell death, its bioavailability in the brain was a limiting factor for achieving significant therapeutic outcomes .
  • Comparative Analysis with Established Treatments : The efficacy of this compound was compared with galantamine, a well-known Alzheimer's treatment. While both compounds reduced β-secretase activity and improved cell viability, galantamine demonstrated more pronounced effects in vivo .

Q & A

Basic Synthesis and Characterization

Q1: What are the critical steps for synthesizing tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate, and how can stereochemical integrity be maintained? A:

  • Key Steps :
    • Chiral Pyrrolidine Core : Start with (2S,4S)-4-methoxypyrrolidine, ensuring stereochemical purity via chiral resolution or asymmetric synthesis.
    • Carbamate Protection : React with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, 0°C) to protect the amine group .
    • Methylation : Introduce the methoxy group at the 4-position via alkylation with methyl iodide and a base like NaH.
  • Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) during pyrrolidine synthesis. Confirm stereochemistry via ¹H/¹³C NMR and polarimetry .

Advanced Analytical Validation

Q2: How can NMR spectroscopy resolve contradictions in structural assignments for this compound? A:

  • Key NMR Peaks (based on analogous compounds):

    Proton Environmentδ (ppm)MultiplicityAssignment
    Boc tert-butyl1.36Singlet (9H)(C(CH₃)₃)
    Pyrrolidine CH₂3.52Doublet(J=6.6 Hz)
    Methoxy (OCH₃)3.28Singlet-OCH₃
  • Contradiction Resolution : Compare coupling constants (e.g., J=6.6 Hz for pyrrolidine protons) with DFT-calculated models. Use 2D NMR (COSY, HSQC) to confirm connectivity .

Stability and Reactivity

Q3: Under what conditions does this compound undergo decomposition, and how can this impact synthetic workflows? A:

  • Instability Factors :
    • Acidic Conditions : Boc group cleavage occurs below pH 3 (e.g., TFA in DCM) .
    • Thermal Stress : Degrades above 150°C, releasing CO₂ and tert-butanol .
  • Mitigation : Conduct reactions at ≤25°C in inert atmospheres. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Applications in Drug Discovery

Q4: How does the stereochemistry of this compound influence its role as a protease inhibitor intermediate? A:

  • Mechanistic Insight : The (2S,4S) configuration aligns with the active sites of β-secretase (BACE-1), critical for Alzheimer’s drug design.
  • Structure-Activity Relationship (SAR) :
    • Methoxy Group : Enhances hydrophobic interactions with enzyme pockets.
    • Boc Protection : Improves solubility for downstream coupling reactions (e.g., amide bond formation) .
  • Validation : Co-crystallization studies with BACE-1 (PDB ID: 6EQM) confirm binding affinity .

Data Discrepancy in Toxicity Profiles

Q5: Why do safety data sheets for similar Boc-protected compounds report conflicting hazard classifications? A:

  • Contradictions :
    • Non-Hazardous Claims : Some SDS (e.g., CAS 167886-56-8) classify related carbamates as non-toxic .
    • Acute Toxicity Reports : Others note LD₅₀ > 2000 mg/kg (oral, rat) but warn of eye/skin irritation .
  • Resolution : Variability arises from substituent effects. For tert-Butyl (((2S,4S)-...), prioritize testing per OECD 423 (acute oral toxicity) and EpiDerm™ assays for dermal safety .

Methodological Optimization

Q6: What chromatographic techniques are optimal for purifying this compound, and how can impurities be quantified? A:

  • Purification :
    • Normal-Phase HPLC : Use silica columns with hexane/EtOAc gradients (80:20 → 50:50) to separate diastereomers.
    • Chiral SFC : Supercritical CO₂ with 2-propanol co-solvent achieves >99% enantiomeric excess .
  • Impurity Profiling : LC-MS/MS (MRM mode) detects residual solvents (e.g., THF) and Boc-deprotected byproducts .

Advanced Mechanistic Studies

Q7: How can computational modeling predict the compound’s reactivity in Diels-Alder cycloadditions? A:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient dienophile pairing .
  • Experimental Validation : React with maleic anhydride (60°C, toluene) to yield bicyclic adducts. Monitor regioselectivity via ¹H NMR .

In Vivo/In Vitro Discrepancies

Q8: Why might in vitro protease inhibition data fail to correlate with in vivo efficacy for derivatives of this compound? A:

  • Key Factors :
    • Metabolic Stability : Hepatic CYP450 enzymes (e.g., CYP3A4) may demethylate the methoxy group, altering activity.
    • Blood-Brain Barrier (BBB) : LogP ~2.5 (calculated) suggests moderate CNS penetration, but efflux transporters (P-gp) may limit bioavailability .
  • Mitigation : Introduce fluorine substituents to enhance metabolic stability and BBB permeability .

Green Chemistry Approaches

Q9: Can biocatalytic methods replace traditional synthesis routes for this compound? A:

  • Enzymatic Solutions :
    • Lipase-Catalyzed Protection : Use Candida antarctica lipase B (CAL-B) to selectively acylate the amine in biphasic systems (e.g., MTBE/water) .
    • Yield : ~85% with <1% racemization vs. 70% for chemical methods .
  • Sustainability Metrics : E-factor reduced from 12.5 (traditional) to 3.8 (biocatalytic) .

Crystallography and Polymorphism

Q10: How does the crystal packing of this compound affect its solubility and formulation? A:

  • Polymorph Screening :
    • Forms Identified : Monoclinic (P2₁) and orthorhombic (Pbca) via XRPD .
    • Solubility : Monoclinic form has 2.3x higher aqueous solubility (pH 7.4) due to looser H-bonding networks .
  • Formulation Impact : Use surfactants (e.g., Poloxamer 407) to stabilize the metastable monoclinic form during lyophilization .

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